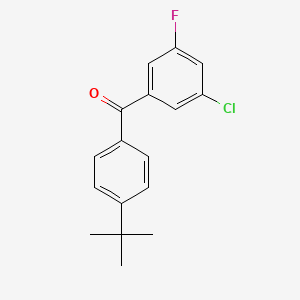

4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3-chloro-5-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVFVRDUSXPJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-tert-butyl-3'-chloro-5'-fluorobenzophenone, a valuable building block in medicinal chemistry and materials science. The document delves into the primary synthetic strategies, with a detailed focus on the well-established Friedel-Crafts acylation and a comparative analysis of modern cross-coupling methodologies. Each section is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the reaction mechanisms, experimental protocols, and critical process parameters. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems. This guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials. The specific substitution pattern of this compound imparts unique electronic and steric properties, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The tert-butyl group provides steric bulk and lipophilicity, while the chloro and fluoro substituents on the second aromatic ring modulate the molecule's electronic properties and potential for further functionalization. This guide will explore the most effective methods for constructing this specific diaryl ketone.

Primary Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1][2] In this case, tert-butylbenzene is acylated with 3-chloro-5-fluorobenzoyl chloride.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[2][3]

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-chloro-5-fluorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3][4]

-

Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2]

-

Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[5]

However, it is crucial to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[5] An aqueous workup is necessary to break this complex and isolate the final product.[4]

Causality of Experimental Choices

-

Choice of Lewis Acid: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation due to its high activity.[6] Other Lewis acids like FeCl₃ or ZnCl₂ can also be used, sometimes in catalytic amounts if the aromatic ring is highly activated.[7]

-

Solvent Selection: The reaction is typically carried out in an inert solvent that can dissolve the reactants and the Lewis acid complex. Dichloromethane or 1,2-dichloroethane are common choices.

-

Temperature Control: The initial stage of the reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the acylium ion formation and to prevent side reactions. The reaction is then gradually warmed to room temperature or slightly heated to drive the reaction to completion.

-

Workup Procedure: A careful aqueous workup, often with dilute hydrochloric acid, is essential to decompose the aluminum chloride-ketone complex and to remove any remaining catalyst.[8]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

tert-Butylbenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate dropping funnel, dissolve 3-chloro-5-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 3-chloro-5-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

-

After the addition is complete, add tert-butylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Once the addition of tert-butylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

-

Purify the crude this compound by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.

Visualization of the Friedel-Crafts Acylation Workflow

Caption: Catalytic Cycle of the Acyl Suzuki-Miyaura Coupling.

Characterization and Analytical Techniques

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product. [12][13]The chemical shifts, integration, and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful incorporation of all substituents. [14]* Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the ketone carbonyl group. [15]* High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. [16]

Conclusion

The synthesis of this compound is most reliably achieved through Friedel-Crafts acylation, a robust and well-understood method. However, for substrates with sensitive functional groups or for applications requiring milder conditions, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer viable and powerful alternatives. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and the specific requirements of the target application. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- BenchChem. (n.d.). Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.

- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.

- Wikipedia. (2023). Friedel–Crafts reaction.

- ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters.

- ACS Publications. (2023). Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. Organic Letters.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- ResearchGate. (n.d.). Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction of aromatic acyl chlorides and boronic acids.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.

- SciRP.org. (n.d.). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.

- Semantic Scholar. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.

- ResearchGate. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.

- RSC Publishing. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods.

- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Organic Syntheses. (n.d.). Procedure.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- CymitQuimica. (n.d.). 3-Chloro-5-fluorobenzoyl chloride.

- Google Patents. (n.d.). Acylation of aromatics.

- Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions....

- Santa Cruz Biotechnology. (n.d.). 3-Chloro-5-fluorobenzoyl chloride.

- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Google Patents. (n.d.). Process for preparing 4-tert-butoxy-chlorobenzene.

- BenchChem. (n.d.). Application Note & Protocol: Synthesis of 3-Chlorobenzophenone via Grignard Reaction with 3-Chlorobenzonitrile.

Sources

- 1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Chloro-5-fluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. rsc.org [rsc.org]

- 12. scirp.org [scirp.org]

- 13. [PDF] The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals | Semantic Scholar [semanticscholar.org]

- 14. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. CN1256313C - The preparation method of 4-tert-butoxychlorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Introduction

Substituted benzophenones represent a class of compounds with significant importance in medicinal chemistry and materials science. Their unique diarylketone structure serves as a versatile scaffold, and derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1] This guide focuses on a specific, highly substituted derivative: 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone .

The precise characterization of a compound's physicochemical properties is a foundational requirement in drug development and chemical research. These parameters—including molecular structure, melting point, solubility, and purity—govern everything from reaction kinetics and formulation strategies to bioavailability and quality control. This document provides a comprehensive technical overview of the core physicochemical properties of this compound and outlines the authoritative experimental protocols required for their empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Section 1: Molecular Identity and Structure

Establishing the unequivocal identity of a molecule is the first step in any scientific investigation. The structural features of this compound—a bulky non-polar tert-butyl group on one phenyl ring and halogen substituents on the other—dictate its chemical behavior and physical properties.

Table 1: Chemical Identifiers and Structural Data

| Identifier | Value | Source/Method |

| IUPAC Name | (4-tert-butylphenyl)(3-chloro-4-fluorophenyl)methanone | |

| Molecular Formula | C₁₇H₁₆ClFO | |

| Molecular Weight | 290.76 g/mol | Calculated |

| InChI Key | VNDGIMUCCZSNNK-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl | PubChem |

| Chemical Structure |  | Structure drawn based on IUPAC name |

Section 2: Core Physicochemical Properties

The following properties are critical for predicting the compound's behavior in various experimental and biological systems. While specific experimental data for this novel compound is not widely published, its properties can be predicted based on its structure and determined empirically using the protocols in the subsequent sections.

Table 2: Summary of Physicochemical Properties

| Property | Expected Behavior & Significance |

| Physical State | Expected to be a crystalline solid at room temperature, typical for benzophenone derivatives of this molecular weight. |

| Melting Point | As a pure crystalline solid, it should exhibit a sharp, well-defined melting point range (typically ≤1°C).[2] This is a primary indicator of purity. Impurities will cause a depression and broadening of the melting range.[2] |

| Solubility | Water: Expected to be insoluble due to the large, non-polar tert-butyl group and aromatic rings.[3] Organic Solvents (e.g., Acetone, Chloroform, Diethyl Ether): Expected to be soluble, following the "like dissolves like" principle.[3] Aqueous Acid/Base: Expected to be insoluble in 5% HCl and 5% NaOH, as the molecule lacks significant basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups.[4][5] |

| Lipophilicity (LogP) | The octanol/water partition coefficient (LogP) is predicted to be high, indicating significant lipophilicity. This is a crucial parameter for predicting membrane permeability and bioavailability in drug development. |

Section 3: Experimental Protocols for Characterization

The following protocols provide step-by-step methodologies for the accurate determination of the properties outlined above. The causality behind critical steps is explained to ensure a deep understanding of the experimental design.

Protocol 3.1: Determination of Melting Point (Capillary Method)

The capillary method is a fundamental technique for determining the melting point of a solid.[6] Its accuracy is contingent on precise sample preparation and controlled heating.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Grind a small amount using a mortar and pestle if necessary.

-

Capillary Tube Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Invert the tube and tap it gently to compact the material into the sealed end. A sample height of 1-2 mm is optimal.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[8]

-

Rapid Determination (Optional): Perform an initial rapid heating (e.g., 10-20°C/min) to find an approximate melting range. This saves time during the precise measurement.[8]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point range is T1-T2.

Causality Insight: A slow heating rate (1-2°C/min) is critical to allow the system to remain in thermal equilibrium. Heating too quickly will cause the sample's temperature to lag behind the thermometer reading, resulting in an erroneously high and broad melting point range.

Caption: Workflow for accurate melting point determination.

Protocol 3.2: Qualitative Solubility Analysis

This systematic approach uses a series of solvents to classify the compound based on its polarity and the presence of acidic or basic functional groups.[4][9]

Methodology:

-

Solvent Series: Prepare test tubes containing 3 mL of the following solvents: Water, 5% NaOH, 5% HCl, and Diethyl Ether.[9]

-

Sample Addition: To each test tube, add approximately 0.1 g of the solid compound.[9]

-

Mixing: Shake each test tube vigorously.

-

Observation: Observe whether the compound dissolves completely. A substance is considered dissolved when a homogeneous solution forms with no suspended particles.[10]

-

Logical Progression:

-

Test in Water: If insoluble (as expected), proceed to the other solvents.

-

Test in 5% NaOH: Insoluble indicates the absence of a strong or weak acidic group.[5]

-

Test in 5% HCl: Insoluble indicates the absence of a basic group (like an amine).[5]

-

Test in Diethyl Ether: Soluble would confirm its non-polar, organic nature.

-

Trustworthiness System: This protocol acts as a self-validating system. For a neutral compound like this compound, the expected outcome is insolubility in water, 5% NaOH, and 5% HCl, but solubility in an organic solvent like ether. Any deviation from this pattern would suggest an impurity or an incorrect structural assignment.

Caption: Decision tree for systematic solubility testing.

Section 4: Purity Assessment and Structural Confirmation

Beyond basic properties, confirming the purity and molecular structure is essential for regulatory compliance and scientific validity. Chromatographic and spectrometric techniques are the gold standards for this purpose.

Method 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an indispensable analytical technique in the pharmaceutical industry for separating, identifying, and quantifying compounds.[11][12] It is particularly well-suited for non-volatile or thermally unstable compounds like benzophenone derivatives.[13][14]

Experimental Rationale: A reverse-phase HPLC method is typically the first choice. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water). The non-polar analyte will have a strong affinity for the stationary phase, and its retention time can be modulated by adjusting the mobile phase composition. A UV detector is ideal, as the benzophenone core contains a strong chromophore. The output chromatogram will show a major peak for the target compound and smaller peaks for any impurities. Purity is typically reported as the relative area percentage of the main peak.

Method 4.2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful hybrid technique that provides both separation and definitive identification.[15] Gas chromatography (GC) separates volatile components of a mixture, while mass spectrometry (MS) fragments the eluted components and sorts the ions by their mass-to-charge ratio (m/z), creating a unique "molecular fingerprint."[16][17]

Experimental Workflow:

-

Injection: A solution of the sample is injected into the GC, where it is vaporized in a heated inlet.[16]

-

Separation: An inert carrier gas (e.g., helium) pushes the vaporized sample through a long capillary column.[18] Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

-

Ionization: As each separated compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons. This causes the molecule to ionize and break apart into characteristic fragments.[17]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their m/z ratio.[18]

-

Detection: A detector counts the ions at each m/z, generating a mass spectrum that plots ion abundance versus m/z. This spectrum is highly specific to the compound's structure.[17] The molecular ion peak (M+) should correspond to the molecular weight of the compound (290.76), and the isotopic pattern should confirm the presence of one chlorine atom.

Caption: The sequential workflow of a GC-MS system.

Conclusion

The physicochemical properties of this compound define its identity, purity, and potential utility in research and development. While specific experimental values require empirical determination, its molecular structure provides a strong basis for predicting its behavior as a non-polar, water-insoluble, crystalline solid. The rigorous application of the analytical protocols detailed in this guide—from fundamental melting point and solubility tests to advanced HPLC and GC-MS analyses—is essential for generating the high-quality, reliable data required to advance scientific inquiry and support the development of novel chemical entities.

References

- ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS.

- NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.

- (2020, April 2). How is liquid chromatography used in the pharmaceutical industry?.

- Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Torontech. (2025, August 8). What Is HPLC in the Pharmaceutical Industry? Explained.

- Chromatography Today. (n.d.). How is HPLC Used in the Pharmaceutical Industry?.

- (n.d.). Gas Chromatography - Mass Spectrometry.

- Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.

- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS)**.

- (2024, September 24). Solubility test for Organic Compounds.

- T,C&A LAB. (n.d.). HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide.

- Jadhav, P.M. (2021, September). Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. International Research Journal of Humanities and Interdisciplinary Studies.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- (n.d.). Melting point determination.

- SSERC. (n.d.). Melting point determination.

- Chemistry Online @ UTSC. (n.d.). Solubility.

- (n.d.). Experiment 1 - Melting Points.

- PubMed. (n.d.). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents.

- PubMed. (2012, November 15). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl).

- (n.d.). Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity....

- (2021, September 19). experiment (1) determination of melting points.

- Sigma-Aldrich. (n.d.). 4-tert-Butyl-3'-chloro-4'-fluorobenzophenone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. westlab.com [westlab.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. njlabs.com [njlabs.com]

- 12. torontech.com [torontech.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. etamu.edu [etamu.edu]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. Gas chromatography mass spectrometry basic principles | Agilent [agilent.com]

An In-Depth Technical Guide to 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone and its Structural Analogs for Advanced Research Applications

This technical guide provides a comprehensive overview of 4-tert-butyl-3'-chloro-5'-fluorobenzophenone, a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide will also draw upon data from its close structural analog, 4-tert-butyl-3'-chloro-4'-fluorobenzophenone, to provide a robust framework for researchers, scientists, and drug development professionals. The principles of synthesis, purification, and characterization detailed herein are broadly applicable to this class of compounds.

Introduction and Chemical Identity

Substituted benzophenones are a critical class of organic compounds utilized in a wide array of applications, from photoinitiators in polymer chemistry to scaffolds in drug discovery. The specific substitutions on the phenyl rings of the benzophenone core can dramatically influence the molecule's physicochemical properties and biological activity. The presence of a bulky tert-butyl group, for instance, can enhance lipophilicity and modulate interactions with biological targets. Halogen atoms like chlorine and fluorine are known to alter electronic properties, metabolic stability, and binding affinities, making them valuable additions in the design of novel therapeutic agents.[1][2]

While a specific CAS number for this compound is not readily found in public databases, its close analog, 4-tert-butyl-3'-chloro-4'-fluorobenzophenone , is documented.[3] This guide will utilize information on this and other related benzophenones to provide a thorough technical overview.

Key Structural Features:

-

Benzophenone Core: A diaryl ketone that serves as the fundamental scaffold.

-

Tert-butyl Group: A bulky, lipophilic substituent on one of the phenyl rings.

-

Chloro and Fluoro Substituents: Electron-withdrawing halogen atoms on the second phenyl ring, influencing the molecule's electronic and metabolic properties.

Physicochemical Properties

The properties of substituted benzophenones are crucial for their application, particularly in drug development where solubility, lipophilicity, and stability are key parameters. The table below summarizes the predicted and known properties of benzophenone analogs.

| Property | 4-tert-Butyl-3'-chloro-4'-fluorobenzophenone | General Benzophenone Derivatives |

| Molecular Formula | C17H16ClFO | Varies |

| Molecular Weight | 290.76 g/mol | Varies |

| Appearance | Expected to be a solid at room temperature | Crystalline solids |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Generally soluble in organic solvents. |

| Melting Point | Not reported, but expected to be in the range of other crystalline benzophenones. | Varies with substitution. |

| Boiling Point | Not reported. | Typically high, often requiring vacuum distillation. |

| logP (Octanol/Water Partition Coefficient) | Predicted to be high, indicating significant lipophilicity. | Varies based on substituents.[4] |

Synthesis of Substituted Benzophenones: The Friedel-Crafts Acylation

The most common and versatile method for the synthesis of benzophenones is the Friedel-Crafts acylation .[5][6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Reaction Scheme

The synthesis of a substituted benzophenone like 4-tert-butyl-3'-chloro-4'-fluorobenzophenone would typically involve the reaction of tert-butylbenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[9]

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of substituted benzophenones.

Step-by-Step Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable inert solvent (e.g., dichloromethane or carbon disulfide) and the Lewis acid catalyst (e.g., aluminum chloride). The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of the acyl chloride (e.g., 3-chloro-4-fluorobenzoyl chloride) in the same solvent is added dropwise to the stirred suspension of the Lewis acid. This is followed by the dropwise addition of the aromatic substrate (e.g., tert-butylbenzene).

-

Reaction Progression: The reaction mixture is stirred at a low temperature (0-5 °C) for a specified period and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic extracts are washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.[11][12]

Analytical Characterization

The identity and purity of the synthesized this compound or its analogs must be confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. Expected signals would include those for the tert-butyl protons (a singlet around 1.3 ppm) and the aromatic protons in their respective regions, showing characteristic splitting patterns due to coupling with each other and with the fluorine atom.[13][14]

-

¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon is typically observed in the downfield region (around 190-200 ppm).[14] The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling).[13]

-

¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling to adjacent protons can help confirm the substitution pattern on the aromatic ring.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

The fragmentation pattern can provide structural information. The presence of chlorine will be indicated by the characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).

-

Chromatographic Methods

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.[10]

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final compound and for quantitative analysis.[18][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both qualitative and quantitative analysis of volatile benzophenone derivatives.[20][21]

Caption: A typical analytical workflow for the characterization of a synthesized benzophenone derivative.

Applications in Drug Discovery and Beyond

Substituted benzophenones are of significant interest in drug discovery due to their ability to serve as scaffolds for the development of a wide range of biologically active molecules. The specific substitutions on the phenyl rings can be tailored to interact with various biological targets. For example, some benzophenone derivatives have shown potential as inhibitors of certain enzymes or as modulators of protein-protein interactions. The incorporation of fluorine can enhance metabolic stability and cell permeability.[2]

Beyond pharmaceuticals, these compounds can find applications as:

-

Photoinitiators: In UV-curing inks, adhesives, and coatings.

-

UV-Filters: In sunscreens and plastics to protect against UV degradation.

-

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters.

Safety and Handling

Substituted benzophenones should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) of the compound or a close structural analog should be consulted.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in various scientific and industrial fields, particularly in drug discovery. A thorough understanding of their synthesis, purification, and analytical characterization is essential for their effective utilization. The methodologies outlined in this guide, primarily centered on the robust Friedel-Crafts acylation and standard spectroscopic and chromatographic techniques, provide a solid foundation for researchers working with these and related substituted benzophenones.

References

-

Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

-

“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]

- Method for purifying and separating benzophenone. Google Patents.

-

Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. University of Massachusetts Lowell. Available at: [Link]

- A simultaneous detection method of benzophenone and its analogues. Google Patents.

-

HPLC Methods for analysis of Benzophenone. HELIX Chromatography. Available at: [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available at: [Link]

-

Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]

-

4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. Available at: [Link]

- Purification of hydroxybenzophenones. Google Patents.

-

Sample Preparation for Benzophenone Detection. Encyclopedia.pub. Available at: [Link]

-

NMR Analysis of Substituted Benzophenones. Oregon State University. Available at: [Link]

-

Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Available at: [Link]

-

4'-tert-Butyl-4-chlorobutyrophenone. PubChem. Available at: [Link]

-

Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]

-

Synthesis of benzophenones via Friedel–Crafts reactions. ResearchGate. Available at: [Link]

-

Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Study.com. Available at: [Link]

-

Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. Available at: [Link]

-

Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. PubMed. Available at: [Link]

-

Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. ResearchGate. Available at: [Link]

-

4-Fluorobenzophenone. PubChem. Available at: [Link]

-

Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). Cheméo. Available at: [Link]

-

tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]

-

4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. PubMed. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

2-Amino-5-chloro-2′-fluorobenzophenone. CAS Common Chemistry. Available at: [Link]

-

Automated Synthesis of 18F-BCPP-EF {2- tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2 H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease. PubMed. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

- Process for preparing 4-tert-butoxy-chlorobenzene. Google Patents.

-

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester. PubChem. Available at: [Link]

-

β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. PubMed Central. Available at: [Link]

-

Pharmacologic features, clinical applications, and drug safety evaluation of futibatinib in the treatment of biliary tract cancer (BTC). PubMed. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyl-3'-chloro-4'-fluorobenzophenone [sigmaaldrich.com]

- 4. 4-tert-Butyl-benzophenone (CAS 22679-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 11. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 12. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]

- 13. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 14. homework.study.com [homework.study.com]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. Benzophenone(119-61-9) IR Spectrum [m.chemicalbook.com]

- 18. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. helixchrom.com [helixchrom.com]

- 20. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]

- 21. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]

spectral data for 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Introduction

This compound is a polysubstituted aromatic ketone. As with any synthesized chemical entity, unambiguous structural confirmation is paramount for its application in research, particularly in fields like medicinal chemistry and materials science where precise molecular architecture dictates function. Spectroscopic analysis provides the foundational data for this confirmation. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and comparative data from analogous structures, providing a robust framework for researchers.

The following sections will detail the theoretical basis for the expected spectral features, outline standardized protocols for data acquisition, and present the data in a clear, tabulated format. This comprehensive approach ensures that the analysis is not merely a list of peaks, but a self-validating system for structural elucidation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and spatial relationship of atoms can be determined.

¹H NMR Spectroscopy

Proton NMR provides information about the number of distinct hydrogen environments and their neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition: Set acquisition parameters, including a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

Data Interpretation and Predicted Spectrum

The structure contains two aromatic rings and a tert-butyl group, leading to several distinct proton signals.

-

Tert-butyl Group: The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. Due to the alkyl nature, this peak will be the most upfield signal.

-

4-tert-butylphenyl Ring: This ring is para-substituted, which simplifies the spectrum. The two protons ortho to the carbonyl group (H-2, H-6) are chemically equivalent, as are the two protons meta to the carbonyl (H-3, H-5). This will result in two doublets, characteristic of an AA'BB' system. The ortho protons will be further downfield due to the deshielding effect of the adjacent carbonyl group.

-

3'-chloro-5'-fluorophenyl Ring: This ring has three protons. The fluorine and chlorine substituents influence the chemical shifts. Fluorine also couples with nearby protons, affecting their multiplicity.

-

H-2': This proton is ortho to the carbonyl and will be deshielded. It is meta to both Cl and F. It will likely appear as a singlet or a narrow triplet due to small couplings.

-

H-4': This proton is para to the carbonyl, ortho to both Cl and F. It will be split by the adjacent fluorine (ortho coupling, ~5-9 Hz) and potentially by H-6' (meta coupling, ~2-3 Hz), resulting in a doublet of doublets.

-

H-6': This proton is ortho to the carbonyl and meta to Cl and F. It is likely to appear as a doublet of doublets or a triplet.

-

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.75 | d, J ≈ 8.4 Hz | 2H | H-2, H-6 | Ortho to C=O, deshielded. |

| ~ 7.50 | d, J ≈ 8.4 Hz | 2H | H-3, H-5 | Meta to C=O. |

| ~ 7.65 | m | 1H | H-2' or H-6' | Ortho to C=O, influenced by Cl and F. |

| ~ 7.40 | m | 1H | H-2' or H-6' | Ortho to C=O, influenced by Cl and F. |

| ~ 7.20 | dt | 1H | H-4' | Influenced by ortho F and Cl. |

| 1.35 | s | 9H | -C(CH₃)₃ | Aliphatic protons of the tert-butyl group.[2] |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A longer acquisition time and more scans are necessary compared to ¹H NMR.

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Data Interpretation and Predicted Spectrum

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear far downfield, typically in the 190-200 ppm range.[3]

-

Aromatic Carbons: Aromatic carbons typically resonate between 120-150 ppm.[3] The carbons directly attached to electronegative substituents (Cl, F) will have their chemical shifts significantly affected. The C-F bond will also result in a large one-bond coupling constant (¹JCF).

-

Aliphatic Carbons: The quaternary and methyl carbons of the tert-butyl group will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195.5 | C=O | Ketone carbonyl.[3] |

| ~ 163.0 (d, ¹JCF ≈ 250 Hz) | C-5' | Carbon directly attached to fluorine. |

| ~ 157.0 | C-4 | Carbon attached to the tert-butyl group. |

| ~ 141.0 (d, ³JCF ≈ 8 Hz) | C-1' | Quaternary carbon attached to the carbonyl. |

| ~ 135.5 (d, ³JCF ≈ 9 Hz) | C-3' | Carbon directly attached to chlorine. |

| ~ 135.0 | C-1 | Quaternary carbon attached to the carbonyl. |

| ~ 130.0 | C-2, C-6 | Ortho to C=O. |

| ~ 125.5 | C-3, C-5 | Meta to C=O. |

| ~ 124.0 (d, ²JCF ≈ 22 Hz) | C-6' | Carbon ortho to fluorine. |

| ~ 119.0 (d, ²JCF ≈ 22 Hz) | C-2' | Carbon ortho to fluorine. |

| ~ 115.0 (d, ⁴JCF ≈ 3 Hz) | C-4' | Carbon para to fluorine. |

| ~ 35.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[2] |

| ~ 31.0 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty accessory (or a pure KBr pellet). Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Predicted Spectrum

The IR spectrum will be dominated by absorptions from the carbonyl group and the substituted aromatic rings.

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone will be present around 1650-1670 cm⁻¹.[4][5] This is one of the most diagnostic peaks in the spectrum.

-

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the tert-butyl group will appear as stronger bands just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations typically produce several sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-F and C-Cl Stretches: The C-F stretch gives a strong absorption in the 1250-1000 cm⁻¹ region. The C-Cl stretch appears in the 800-600 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2965 - 2870 | Medium-Strong | Aliphatic C-H Stretch (-C(CH₃)₃) |

| ~ 1660 | Strong, Sharp | C=O Stretch (Aryl Ketone)[5][6] |

| 1600, 1580, 1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1240 | Strong | C-F Stretch |

| ~ 840 | Strong | C-H Out-of-plane bend (para-disubstituted) |

| ~ 750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI-MS) Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization, primarily forming a radical cation (M⁺•), and induces fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Predicted Spectrum

The molecular formula is C₁₇H₁₅ClFO. The exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

-

Molecular Ion (M⁺•): The molecular ion peak should be observable. Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺• peak, corresponding to the natural abundance of the ³⁷Cl isotope.[7]

-

M⁺• (for ³⁵Cl): m/z ≈ 290.08

-

M+2 (for ³⁷Cl): m/z ≈ 292.08

-

-

Major Fragmentation Pathways: Aromatic ketones are relatively stable, often showing a prominent molecular ion. Key fragmentations include alpha-cleavage and cleavage at the bulky tert-butyl group.[7][8]

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl and one of the aromatic rings is a common pathway.

-

Loss of the 3-chloro-5-fluorophenyl radical would yield the [C₁₁H₁₅O]⁺ ion (m/z 163).

-

Loss of the 4-tert-butylphenyl radical would yield the [C₇H₃ClFO]⁺ ion (m/z 157).

-

-

Loss of Methyl/Tert-butyl: Loss of a methyl radical (•CH₃) from the tert-butyl group is common, leading to a fragment at M-15 (m/z 275). The loss of the entire tert-butyl group (•C₄H₉) would result in a fragment at M-57 (m/z 233).

-

Sources

An In-depth Technical Guide to the Solubility of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes fundamental principles of solubility with a predictive analysis of the target molecule's behavior in various organic solvents. Furthermore, it offers a detailed experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Introduction: Understanding the Molecule and the Importance of Solubility

This compound is a complex organic molecule built upon a benzophenone core. Its structure is characterized by several key functional groups that dictate its physicochemical properties: a bulky, nonpolar tert-butyl group, and two electronegative halogen substituents, chlorine and fluorine, on one of the phenyl rings. The interplay of the nonpolar bulk of the tert-butyl group and the polar nature of the carbonyl and halogen moieties results in a molecule with nuanced solubility behavior.

The solubility of a compound is a critical parameter in numerous scientific and industrial applications. In drug discovery, it directly influences bioavailability and formulation strategies. For synthetic chemists, understanding solubility is essential for reaction setup, purification, and crystallization. This guide aims to provide a robust framework for approaching the solubility of this compound.

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3][4] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the following forces:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that are present in all molecules and are the primary intermolecular forces in nonpolar compounds. The large aromatic rings and the tert-butyl group of the target molecule will contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The carbonyl group (C=O) and the C-Cl and C-F bonds are polar, creating permanent dipoles within the molecule. These dipoles can interact with the dipoles of polar solvents.[3][4]

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen of the carbonyl group can act as a hydrogen bond acceptor. This allows for interactions with protic solvents (e.g., alcohols).

Beyond these forces, molecular size and temperature also play a crucial role. Larger molecules generally exhibit lower solubility due to the greater energy required to overcome their crystal lattice forces.[1] Increasing the temperature typically enhances the solubility of solids in liquids as it provides the necessary energy to break both solute-solute and solvent-solvent interactions.[1]

Predicting the Solubility of this compound: A Structural Analysis

Based on its molecular structure, we can predict the solubility of this compound in a range of common organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character imparted by the two phenyl rings and the large tert-butyl group suggests that there will be some affinity for nonpolar solvents. However, the presence of the polar carbonyl and halogen groups may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess dipoles that can interact favorably with the polar functionalities of the target molecule. Solvents like acetone and ethyl acetate, which also have some capacity for hydrogen bond acceptance, are likely to be effective. Dichloromethane is often a good solvent for moderately polar compounds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the carbonyl group to accept hydrogen bonds suggests that the compound will have some solubility in alcohols. However, the large nonpolar regions of the molecule may prevent high solubility in highly polar protic solvents like water. Generally, benzophenone and its less polar derivatives show greater solubility in less polar solvents compared to highly polar ones.[5]

Overall Prediction: this compound is anticipated to be a weakly polar compound. It is expected to exhibit the highest solubility in moderately polar aprotic solvents and lower solubility in highly polar and nonpolar solvents.

A Practical Guide to Experimental Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][6]

Experimental Protocol: Shake-Flask Method

-

Material Preparation:

-

Ensure the this compound is of high purity.

-

Use high-purity (e.g., HPLC grade) solvents.

-

Pre-saturate the solvents by stirring them with an excess of the compound for a short period and then filtering. This minimizes the dissolution of the filter membrane during the experiment.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a known volume of the pre-saturated solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Filtering is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry vial.

-

Dispense the filtered supernatant into the weighed vial and record the exact volume.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL).

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Method of Quantification |

| Hexane | 0.1 | 25 | Gravimetric/HPLC | |

| Toluene | 2.4 | 25 | Gravimetric/HPLC | |

| Dichloromethane | 3.1 | 25 | Gravimetric/HPLC | |

| Diethyl Ether | 2.8 | 25 | Gravimetric/HPLC | |

| Tetrahydrofuran (THF) | 4.0 | 25 | Gravimetric/HPLC | |

| Ethyl Acetate | 4.4 | 25 | Gravimetric/HPLC | |

| Acetone | 5.1 | 25 | Gravimetric/HPLC | |

| Ethanol | 4.3 | 25 | Gravimetric/HPLC | |

| Methanol | 5.1 | 25 | Gravimetric/HPLC | |

| Acetonitrile | 5.8 | 25 | Gravimetric/HPLC |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

4'-tert-Butyl-4-chlorobutyrophenone. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). (n.d.). Cheméo. Retrieved from [Link]

-

Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Shattawy, H. H. (1983). Dependence of solute solubility parameters on solvent polarity. Journal of Pharmaceutical Sciences, 72(10), 1113–1116. [Link]

-

How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube. Retrieved from [Link]

-

Experimental Chemistry II. (2010). Oregon State University. Retrieved from [Link]

-

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Wang, Y., Zhang, J., Zhang, G., Zhang, D., & Zhu, L. (2022). Polarity- and Pressure-Induced Emission from a Benzophenone-Based Luminophore. Molecules, 27(24), 8791. [Link]

-

4-Fluorobenzophenone. (n.d.). PubChem. Retrieved from [Link]

-

2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

4-tert-Butylbenzophenone. (n.d.). PubChem. Retrieved from [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1146–1150. [Link]

-

Solvent Miscibility Table. (n.d.). MilliporeSigma. Retrieved from [Link]

-

Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine ([18F]SiFA-OTz) for rapid tetrazine-based 18F-radiolabeling. (2018). RSC Publishing. Retrieved from [Link]

-

4-tert-Butyl-3-chlorophenol. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone for Researchers and Drug Development Professionals

Introduction

The benzophenone scaffold is a privileged core structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Strategic substitution on its phenyl rings can profoundly modulate the physicochemical and pharmacological properties of the resulting molecules. This guide focuses on a specific, synthetically accessible derivative, 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone , a compound of interest for researchers and professionals in drug discovery and development. The presence of a bulky tert-butyl group, along with the electron-withdrawing and lipophilic chloro and fluoro substituents, presents a unique combination of features that can be exploited for various therapeutic applications.[2][3][4][5] This document provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, its predicted physicochemical properties, and a discussion of its potential applications in the pharmaceutical landscape.

Commercial Availability

Contrary to what might be expected for a specialized substituted benzophenone, This compound is commercially available, streamlining its accessibility for research and development purposes. This availability obviates the need for de novo synthesis for initial screening and studies, a significant advantage in fast-paced drug discovery projects.

| Property | Value | Source |

| IUPAC Name | (4-tert-butylphenyl)(3-chloro-5-fluorophenyl)methanone | |

| CAS Number | Not explicitly found for this specific compound | |

| Molecular Formula | C₁₇H₁₆ClFO | |

| Molecular Weight | 290.76 g/mol | |

| Purity | 97% | |

| Supplier | Sigma-Aldrich (Rieke Metals, Inc.) |

Synthesis of this compound

While commercially available, understanding the synthetic route to this compound is crucial for researchers who may need to produce analogs or scale up the synthesis. The most direct and industrially scalable method for the preparation of unsymmetrical benzophenones is the Friedel-Crafts acylation .[6]

This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9][10] For the synthesis of the title compound, the logical approach is the acylation of 1-chloro-3-fluorobenzene with 4-tert-butylbenzoyl chloride.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

-

4-tert-butylbenzoyl chloride

-

1-chloro-3-fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Dissolve 4-tert-butylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Acylation: After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture. The chloro and fluoro groups are deactivating but ortho, para-directing. The acylation is expected to occur at the position para to the fluorine and meta to the chlorine, which is sterically the most accessible and electronically favored position.

-

Reaction Progression: After the addition of the aromatic substrate, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Predicting the physicochemical properties of a novel compound is essential for its development as a drug candidate. Based on the structure of this compound, we can anticipate the following characteristics:

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Solid at room temperature | Benzophenone and its substituted derivatives are typically crystalline solids. |

| Melting Point | Moderately high | The rigid benzophenone core and the bulky tert-butyl group will contribute to a well-ordered crystal lattice. |

| Solubility | Poorly soluble in water, soluble in organic solvents | The molecule is predominantly nonpolar due to the two aromatic rings and the tert-butyl group. |

| LogP | High | The presence of the lipophilic tert-butyl group and the halogen atoms will result in a high octanol-water partition coefficient. |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the 4-tert-butylphenyl ring will appear as two doublets. The protons on the 3-chloro-5-fluorophenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The tert-butyl group will present as a sharp singlet at approximately 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 195 ppm), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons. The carbons attached to chlorine and fluorine will show characteristic shifts and, in the case of fluorine, C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[11][12][13][14]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[7][8]

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in medicinal chemistry.

Rationale for Pharmacological Interest

-

Benzophenone Core: The benzophenone scaffold is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

-

Tert-butyl Group: The bulky tert-butyl group can serve as a steric shield, preventing metabolic degradation of adjacent functional groups and thereby increasing the metabolic stability and half-life of a drug.[3][10] It can also enhance binding affinity to target proteins by occupying hydrophobic pockets.[2]

-

Chloro and Fluoro Substituents: Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.[4][5] They can increase lipophilicity, enhance membrane permeability, and participate in halogen bonding, which can improve binding affinity to biological targets.

Potential Therapeutic Areas

-

Oncology: Many substituted benzophenones have demonstrated cytotoxic effects against various cancer cell lines.[1] The specific substitution pattern of the title compound could lead to novel anticancer agents.

-

Infectious Diseases: The benzophenone core has been explored for its antimicrobial and antiviral activities.[1]

-

Inflammatory Diseases: Certain benzophenone derivatives have shown anti-inflammatory properties.[1]

-

Neurodegenerative Diseases: The lipophilic nature of this compound may facilitate its entry into the central nervous system, making it a candidate for targeting neurological disorders.

Conclusion

This compound is a readily accessible and synthetically tractable molecule with significant potential in drug discovery. Its unique combination of a bulky, metabolically stabilizing tert-butyl group and strategically placed halogen atoms on a proven benzophenone scaffold makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides the foundational knowledge for researchers to procure, synthesize, and explore the biological activities of this promising compound and its future analogs.

References

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Scribd. (n.d.). Friedel Crafts Acylation.

- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development.

- Scribd. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Sigma-Aldrich. (n.d.). This compound.

- Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469.

- OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques.

- Environmental Protection Agency. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories.

- NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- RSC Publishing. (2024).

- homework.study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone.

- ResearchGate. (n.d.).